molecular formula C13H11NO3 B14115309 3-(2-methoxyquinolin-3-yl)prop-2-enoic acid

3-(2-methoxyquinolin-3-yl)prop-2-enoic acid

Cat. No.: B14115309
M. Wt: 229.23 g/mol
InChI Key: FYWLPUONLPZDPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyquinolin-3-yl)prop-2-enoic acid typically involves the reaction of 2-methoxyquinoline with an appropriate aldehyde under basic conditions to form the corresponding enone. This enone is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyquinolin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols or alkanes.

Scientific Research Applications

3-(2-methoxyquinolin-3-yl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyquinolin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

3-(2-methoxyquinolin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C13H11NO3/c1-17-13-10(6-7-12(15)16)8-9-4-2-3-5-11(9)14-13/h2-8H,1H3,(H,15,16)

InChI Key

FYWLPUONLPZDPD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C=CC(=O)O

Origin of Product

United States

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